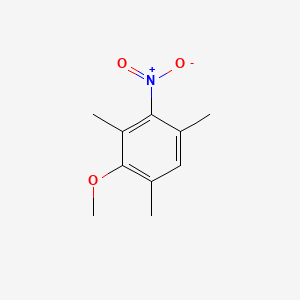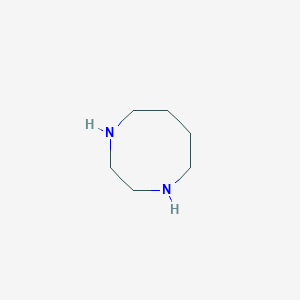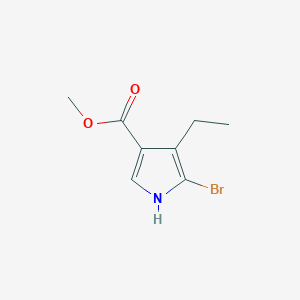![molecular formula C14H14N2O3 B8675414 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid](/img/structure/B8675414.png)
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a 4-methoxy-benzylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-methoxybenzylamine.
Amidation Reaction: Nicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activation facilitates the nucleophilic attack by 4-methoxybenzylamine, leading to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-benzylamino)-nicotinic Acid.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to nicotinic acid derivatives, which are known to have various pharmacological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It can be used in the development of new materials or as a building block in the synthesis of polymers.
作用機序
The mechanism of action of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to lipid metabolism, inflammation, or cellular signaling.
類似化合物との比較
Similar Compounds
2-(4-Hydroxy-benzylamino)-nicotinic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methyl-benzylamino)-nicotinic Acid: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chloro-benzylamino)-nicotinic Acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-4-10(5-7-11)9-16-13-12(14(17)18)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
InChIキー |
IQAFODSQEHEUNS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)



![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)


![Tert-butyl N-[2-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B8675384.png)

![Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8675388.png)

![2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8675404.png)
